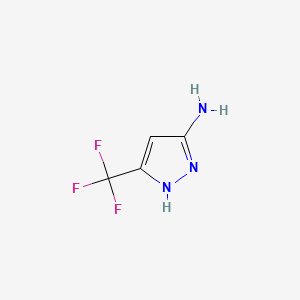

5-(trifluoromethyl)-1H-pyrazol-3-amine

Description

The exact mass of the compound this compound is 151.03573163 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORIWCOSAWJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005746 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852443-61-9, 1028843-19-7 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(trifluoromethyl)-1H-pyrazol-3-amine CAS number and structure

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrazol-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, explore its synthesis and reactivity from a mechanistic perspective, and highlight its significance in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification and Properties

This compound is a substituted pyrazole characterized by an amine group at the 3-position and a trifluoromethyl group at the 5-position. The potent electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the electronic properties of the pyrazole ring, enhancing the compound's metabolic stability and lipophilicity, which are desirable traits in drug candidates.

Chemical Structure and Isomerism

The structure of this compound is subject to annular tautomerism, a common feature in N-unsubstituted pyrazoles. This means it exists as an equilibrium mixture of two tautomeric forms: this compound and 3-(trifluoromethyl)-1H-pyrazol-5-amine.[1][2] This dynamic equilibrium is crucial as it can influence the molecule's reactivity and its interactions with biological targets. For the purpose of this guide, we will primarily refer to it by the title compound's name, but researchers should remain cognizant of this tautomerism.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1028843-19-7, 852443-61-9 | [1][3] |

| Molecular Formula | C4H4F3N3 | [3] |

| Molecular Weight | 151.09 g/mol | [1][3] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(NN=C1N)C(F)(F)F | [1] |

| InChI Key | WVORIWCOSAWJJE-UHFFFAOYSA-N | [1] |

Spectroscopic data, including 1H NMR and Mass Spectrometry (GC), for this compound are available for reference on databases such as SpectraBase.[4]

Synthesis and Mechanism

The synthesis of 3-amino-5-trifluoromethylpyrazoles is most commonly achieved through a variation of the Knorr pyrazole synthesis. This involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine source.

Generalized Synthetic Protocol

The primary route involves the reaction of a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with hydrazine hydrate. The choice of solvent and reaction conditions can influence the regioselectivity of the cyclization, which is a known challenge in pyrazole synthesis.[5]

Step-by-Step Protocol:

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

-

Condensation: The initial reaction is the formation of a hydrazone intermediate.

-

Cyclization: Upon heating the reaction mixture, an intramolecular cyclization occurs, followed by dehydration to yield the pyrazole ring.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a mild base and extracted with an organic solvent. The final product is purified by recrystallization or column chromatography.

The following diagram illustrates the generalized synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The presence of the amino group and the electron-withdrawing trifluoromethyl group imparts a unique reactivity profile to the molecule. The amino group can act as a nucleophile, allowing for the synthesis of a wide range of derivatives.

Key Reactions:

-

N-Arylation/N-Alkylation: The amino group can be readily functionalized through reactions with various electrophiles to introduce aryl or alkyl substituents.

-

Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group leads to the formation of corresponding amides and sulfonamides, which are common moieties in bioactive molecules.

-

Ring Functionalization: The pyrazole ring itself can undergo electrophilic substitution, although the strong deactivating effect of the trifluoromethyl group must be considered.

The following diagram illustrates potential derivatization pathways.

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its role in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[6]

COX-2 Inhibitors and Anti-Inflammatory Agents

The most notable application of this pyrazole derivative is in the synthesis of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[5][7] The trifluoromethylpyrazole core is essential for the drug's high affinity and selectivity for the COX-2 enzyme over COX-1, which is believed to reduce gastrointestinal side effects associated with older NSAIDs.[5][8] The synthesis of celecoxib and its analogs often utilizes a substituted version of this compound as a key intermediate.[9][10]

Other Therapeutic Areas

Beyond its use in anti-inflammatory agents, the trifluoromethyl pyrazole moiety has been incorporated into molecules targeting other diseases:

-

Anticancer Agents: Some celecoxib analogs have shown potential as anticancer agents, with activity independent of their COX-2 inhibition.[5]

-

Antibacterial Agents: Derivatives have been investigated for their activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

-

Agrochemicals: The unique properties imparted by the trifluoromethyl group also make this scaffold of interest in the development of new pesticides.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important building block in contemporary drug discovery and development. Its unique structural features, particularly the trifluoromethyl group, provide a valuable tool for medicinal chemists to enhance the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and biological applications is essential for any researcher working in this field.

References

- 1. 3-(trifluoromethyl)-1H-pyrazol-5-amine | C4H4F3N3 | CID 19623305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 6. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO<sub>3</sub>H catalyst under mild condition - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)-1H-pyrazol-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(trifluoromethyl)-1H-pyrazol-3-amine, a key building block in modern medicinal and agricultural chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for successful reaction optimization, purification, formulation, and biological screening. This document delineates the theoretical underpinnings of its solubility, offers detailed, field-proven experimental protocols for its quantitative determination, and discusses the influence of solvent properties and temperature. By synthesizing established analytical principles with practical insights, this guide serves as an essential resource for harnessing the full potential of this versatile fluorinated pyrazole derivative.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a heterocyclic compound of significant interest due to the unique combination of its pyrazole core, an amino group, and a trifluoromethyl (CF3) moiety. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, imparting a range of biological activities.[1][2] The CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[1]

The solubility of this compound in organic solvents is a critical physical property that dictates its utility across the drug discovery and development pipeline. From initial synthesis and purification to formulation and in vitro screening, the ability to achieve a desired concentration in a suitable solvent system is a prerequisite for success. Poor solubility can lead to challenges in reaction kinetics, inaccurate biological assay results, and difficulties in developing viable drug delivery systems. This guide, therefore, aims to provide a robust framework for understanding and experimentally determining the solubility of this compound.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C₄H₄F₃N₃ | N/A |

| Molecular Weight | 151.09 g/mol | N/A |

| Appearance | Typically a white to off-white solid | N/A |

| General Solubility | Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | N/A |

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

ΔG_sol = ΔH_sol - TΔS_sol

The process can be conceptually broken down into three steps:

-

Lattice Energy: Energy required to break the intermolecular forces holding the crystal lattice together (endothermic). The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting pyrazole ring suggests that strong intermolecular hydrogen bonds contribute significantly to the lattice energy of this compound.

-

Cavitation Energy: Energy required to create a cavity in the solvent for the solute molecule (endothermic).

-

Solvation Energy: Energy released when the solute molecule is surrounded by solvent molecules (exothermic).

The solubility of pyrazole derivatives is significantly influenced by:

-

Solvent Polarity: Polar solvents are generally more effective at solvating polar molecules like our target compound, which has both hydrogen bond donors (-NH2) and acceptors (pyrazole nitrogens).

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will strongly influence its interaction with the amino and pyrazole functionalities.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the solid.[3]

The trifluoromethyl group, while increasing lipophilicity, can also participate in non-covalent interactions, further influencing the solvation process.

Qualitative and Predicted Solubility Profile

While specific quantitative data is sparse in the literature, a qualitative solubility profile can be predicted based on the structural features of this compound and the general behavior of similar heterocyclic compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute's amino and pyrazole groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments can interact with the polar nature of the solute. DMSO is an excellent hydrogen bond acceptor. |

| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; the overall polarity of the solute is too high for significant interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Can act as a weak hydrogen bond acceptor, but its overall polarity is lower than polar aprotic solvents. |

| Ethers | Diethyl Ether, THF | Moderate to Low | The ether oxygen can act as a hydrogen bond acceptor, but the hydrocarbon bulk limits polarity. |

| Esters | Ethyl Acetate | Moderate | Possesses a polar carbonyl group but is less polar than alcohols or DMSO. |

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental design. Two widely accepted methods are presented here: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method for Solubility Determination

This method is a reliable, direct approach for determining solubility and is not dependent on the chromophoric properties of the compound.[4][5][6]

Caption: Gravimetric method workflow for solubility determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent. An excess is confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath (e.g., at 25°C, 37°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the excess solid to sediment.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a volumetric pipette fitted with a 0.45 µm syringe filter. This step is crucial to avoid transferring any undissolved particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).

-

Carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood at ambient temperature. For less volatile solvents like DMSO, a vacuum oven at elevated temperature is required.

-

Once the solvent is removed, dry the residue in a vacuum oven until a constant weight is achieved.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

-

UV-Vis Spectrophotometry Method

This method is a high-throughput alternative if the compound has a suitable chromophore and does not degrade in the chosen solvent. It relies on the Beer-Lambert law.[7][8]

Caption: UV-Vis spectrophotometry workflow for solubility determination.

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). The aromatic pyrazole ring is expected to absorb in this region.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration.

-

Perform a series of serial dilutions to create at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, Step 1).

-

Filter an aliquot of the supernatant as described previously.

-

Dilute this filtered aliquot with a known volume of the solvent to ensure the absorbance reading falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Data Analysis and Thermodynamic Modeling

Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be used to describe the temperature dependence and derive important thermodynamic parameters.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of solution (ΔH_sol):

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where:

-

x is the mole fraction solubility

-

ΔH_sol is the enthalpy of solution

-

R is the ideal gas constant

-

T is the absolute temperature

-

ΔS_sol is the entropy of solution

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH_sol/R, allowing for the calculation of the enthalpy of solution.

The Apelblat Equation

The Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a range of temperatures:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental data. This model is widely used in the pharmaceutical sciences for its accuracy in correlating solubility data.

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the solubility of this compound and has provided a robust framework for its experimental determination and theoretical analysis. While qualitative predictions suggest high solubility in polar organic solvents, precise quantitative data, which is essential for process development and formulation, must be generated empirically. The detailed gravimetric and UV-Vis spectrophotometry protocols provided herein offer reliable methods for obtaining this crucial data.

Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wide array of pharmaceutically and synthetically relevant solvents at various temperatures. Such data would be invaluable for the development of predictive solubility models and would further accelerate the application of this important chemical building block in research and development.

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. improvedpharma.com [improvedpharma.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Features of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 852443-61-9). This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize NMR spectroscopy for structural elucidation and chemical verification. The guide offers a detailed interpretation of the spectral features, supported by tabulated data, structural diagrams, and a comprehensive experimental protocol for data acquisition. Our analysis is grounded in established principles of NMR spectroscopy and draws upon comparative data from related fluorinated pyrazole structures to ensure scientific integrity and provide field-proven insights.

Introduction: The Significance of this compound and NMR Characterization

This compound is a key building block in the synthesis of a wide range of biologically active molecules. The pyrazole moiety is a common scaffold in pharmaceuticals and agrochemicals, and the incorporation of a trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets.

Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a definitive reference for its characterization. The analysis was conducted in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds due to its high polarity and ability to dissolve the analyte effectively.

Molecular Structure and Tautomerism

The structure of this compound presents an interesting case of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In this case, the pyrazole ring can exist in two tautomeric forms. For the purpose of this guide, we will refer to the dominant tautomer as depicted below, which is consistent with the observed NMR data.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ displays three distinct signals corresponding to the amine (NH₂), the pyrazole ring proton (C4-H), and the pyrazole ring nitrogen proton (N1-H).

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| C4-H | ~5.8 | Singlet | 1H |

| NH₂ | ~5.3 | Broad Singlet | 2H |

| N1-H | ~11.8 | Broad Singlet | 1H |

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample. The values presented are typical for this compound.

Interpretation of the ¹H NMR Spectrum:

-

C4-H (δ ~5.8 ppm): This singlet resonance is attributed to the proton attached to the C4 position of the pyrazole ring. Its upfield shift relative to typical aromatic protons is characteristic of electron-rich five-membered heterocyclic systems. The absence of coupling confirms its isolated position on the ring.

-

NH₂ (δ ~5.3 ppm): The two protons of the primary amine group at the C3 position typically appear as a broad singlet. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water in the solvent.

-

N1-H (δ ~11.8 ppm): The proton on the N1 nitrogen of the pyrazole ring is acidic and appears as a broad singlet significantly downfield. This downfield chemical shift is characteristic of N-H protons in aromatic heterocyclic systems and is influenced by hydrogen bonding with the DMSO solvent.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ reveals four distinct carbon signals. The presence of the trifluoromethyl group introduces characteristic quartet splitting patterns for the CF₃ carbon and the adjacent C5 carbon due to ¹J(C,F) and ²J(C,F) coupling, respectively.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C3 | ~158 | Singlet | - |

| C5 | ~135 | Quartet | ²J(C,F) ≈ 37 |

| CF₃ | ~121 | Quartet | ¹J(C,F) ≈ 268 |

| C4 | ~90 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly. The values presented are typical and based on analysis of related structures.

Interpretation of the ¹³C NMR Spectrum:

-

C3 (δ ~158 ppm): This downfield signal corresponds to the C3 carbon atom, which is bonded to the electron-donating amine group. This deshielding effect results in its characteristic downfield position.

-

C5 (δ ~135 ppm): The C5 carbon, directly attached to the electron-withdrawing trifluoromethyl group, appears as a quartet due to coupling with the three fluorine atoms (²J(C,F) ≈ 37 Hz). The electron-withdrawing nature of the CF₃ group deshields this carbon. The regiochemistry of trifluoromethyl pyrazoles can be definitively confirmed by the observation of this quartet.

-

CF₃ (δ ~121 ppm): The carbon of the trifluoromethyl group itself resonates as a strong quartet with a large one-bond coupling constant (¹J(C,F) ≈ 268 Hz). This is a hallmark signal for a CF₃ group in ¹³C NMR.

-

C4 (δ ~90 ppm): The C4 carbon appears as a singlet in the upfield region of the aromatic carbons. Its relatively shielded nature is consistent with its position in the electron-rich pyrazole ring.

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of the NMR data, the following experimental protocol is recommended.

5.1. Sample Preparation

-

Weigh approximately 10-15 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a 5 mm NMR tube.

5.2. NMR Spectrometer and Parameters

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 16 ppm

-

Temperature: 298 K

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

5.3. Data Processing and Referencing

-

Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

-

Phase and baseline correct the spectra.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₅ at 2.50 ppm.

-

Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Caption: A streamlined workflow for acquiring high-quality NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive fingerprint for its structural confirmation. The key diagnostic features include the singlet for the C4-H proton in the ¹H spectrum, and the characteristic quartets for the CF₃ and C5 carbons in the ¹³C spectrum, which arise from carbon-fluorine coupling. By following the detailed protocol and interpretive guidance provided in this document, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors.

A Senior Application Scientist's Guide to the Structural Elucidation of 5-(trifluoromethyl)-1H-pyrazol-3-amine using FT-IR and Mass Spectrometry

Introduction

In the landscape of modern drug discovery and agrochemical development, heterocyclic compounds form a foundational pillar. Among these, pyrazole derivatives are of paramount importance due to their diverse biological activities. 5-(trifluoromethyl)-1H-pyrazol-3-amine is a key building block, notable for the inclusion of a trifluoromethyl group which often enhances metabolic stability and lipophilicity, crucial parameters in the optimization of lead compounds.[1] This compound serves as a vital intermediate in the synthesis of pharmaceuticals and potent herbicides.[1]

Given its significance, unambiguous structural confirmation is a non-negotiable step in any research and development workflow. This technical guide provides an in-depth analysis of the core analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—for the characterization of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to impart the underlying rationale, enabling researchers to make informed decisions, troubleshoot effectively, and interpret data with confidence. This document is structured to guide you through the theoretical basis, practical execution, and expert interpretation for each technique.

Part I: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a compound. It measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational modes of its functional groups. For a molecule like this compound, FT-IR is an invaluable first-pass technique to confirm the presence of its key structural motifs.

Rationale and Expected Spectral Features

Before any analysis, a scientist should anticipate the expected spectral features. This foresight transforms data collection from a routine task into a targeted investigation. For our target molecule, we expect to observe vibrations from three primary regions:

-

N-H Vibrations (Amine Group): The primary amine (-NH₂) will exhibit characteristic N-H stretching and bending modes. Primary amines typically show two distinct stretching bands—asymmetric and symmetric—in the 3500-3300 cm⁻¹ region.[2]

-

C-F Vibrations (Trifluoromethyl Group): The C-F bonds of the -CF₃ group produce very strong and characteristic absorption bands. These are typically found in the 1350-1100 cm⁻¹ region and are often the most intense peaks in the spectrum, serving as a clear indicator of successful trifluoromethylation.[3]

-

Pyrazole Ring Vibrations: The heterocyclic ring itself has a complex series of stretching and bending vibrations for its C=N, C-N, C=C, and C-H bonds. These appear in the fingerprint region (<1600 cm⁻¹) and confirm the integrity of the core scaffold.[4][5]

Experimental Protocol: Sample Preparation

The quality of an FT-IR spectrum is fundamentally dependent on proper sample preparation. For a solid sample like this compound, several methods are available. The choice is dictated by the available equipment, sample amount, and desired data quality.

Caption: Decision workflow for FT-IR sample preparation of a solid compound.

Protocol 1: Attenuated Total Reflectance (ATR) - Recommended Method

This is the most modern and convenient method for solid samples, requiring minimal preparation.[6][7] The principle involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for the acquisition of an absorption spectrum.

Methodology:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.[7]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the sample from the crystal surface.

Protocol 2: Potassium Bromide (KBr) Pellet - Alternative Method

This traditional transmission method is useful when an ATR accessory is unavailable or for quantitative analysis. The sample is finely ground and dispersed in a matrix of dry, IR-transparent potassium bromide (KBr).[6]

Methodology:

-

Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the sample. The goal is to reduce particle size to less than the wavelength of the incident IR radiation to minimize scattering.[8]

-

Mixing: Add ~100 mg of dry, spectroscopic-grade KBr powder to the mortar. Mix thoroughly with the sample by gentle grinding until the mixture is homogeneous.

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6] A cloudy pellet often indicates insufficient grinding or moisture contamination.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Acquire the spectrum, using air as the background.

Data Interpretation: The Molecular Fingerprint

The resulting spectrum should be analyzed by identifying the key absorption bands. The table below summarizes the expected peaks for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two peaks) |

| 3200 - 3100 | C-H Stretch | Aromatic/Heterocyclic C-H | Medium to Weak |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1600 - 1450 | C=N and C=C Ring Stretch | Pyrazole Ring | Medium |

| 1350 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 1300 - 1200 | C-N Stretch | Pyrazole Ring | Medium |

| 900 - 650 | N-H Wag | Primary Amine (-NH₂) | Broad, Medium |

The most definitive features in the FT-IR spectrum will be the pair of N-H stretching peaks around 3400 cm⁻¹ and the exceptionally strong, complex band system for the C-F stretches between 1350 and 1100 cm⁻¹.[2][3] The presence of both of these features, along with the fingerprint bands for the pyrazole ring, provides compelling evidence for the correct structure.

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the gold standard for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Rationale and Choice of Ionization Technique

The first decision in MS analysis is the choice of ionization method. This choice is governed by the analyte's properties, such as volatility, thermal stability, and polarity.[9]

-

Electron Ionization (EI): A hard ionization technique typically coupled with Gas Chromatography (GC). It requires the sample to be volatile and thermally stable.[10] While a database entry suggests a GC-MS spectrum exists for this compound, indicating sufficient volatility, EI can cause extensive fragmentation, sometimes preventing the observation of a molecular ion peak.[11]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar, non-volatile, or thermally labile molecules.[9] It is typically coupled with Liquid Chromatography (LC). Given the polar amine group and heterocyclic nature of this compound, ESI is an excellent and highly reliable choice. It generally produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, providing clear molecular weight information.

For this guide, we will focus on LC-ESI-MS as the most robust and widely applicable method for this class of compounds.

Caption: General experimental workflow for LC-ESI-MS analysis.

Experimental Protocol: Sample Preparation and LC-MS Parameters

Cleanliness and appropriate concentration are paramount for successful ESI-MS analysis to avoid ion suppression and contamination.[12][13]

Methodology:

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. The compound is soluble in polar organic solvents.[1]

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.[13] The formic acid aids in the protonation of the analyte.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) directly into an autosampler vial. This step is critical to remove any particulate matter that could block the LC system.[13]

Typical LC-MS Parameters:

| Parameter | Typical Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid promotes ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; acid promotes ionization. |

| Gradient | 5% B to 95% B over 5-10 minutes | Elutes compounds based on polarity. |

| Flow Rate | 0.2 - 0.4 mL/min | Standard for analytical LC-MS. |

| Ionization Mode | ESI Positive (+) | The basic amine group is readily protonated. |

| Scan Range | m/z 50 - 500 | Covers the expected molecular ion and fragments. |

| Capillary Voltage | 3 - 4 kV | Standard for ESI. |

Data Interpretation: Decoding the Mass Spectrum

The molecular formula is C₄H₄F₃N₃, giving a monoisotopic mass of 151.0357 Da.

-

The Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (3). Therefore, its molecular ion (M⁺˙) in an EI spectrum will have an odd nominal mass (151). This is a fundamental rule for structural validation.[2]

-

Molecular Ion Peak (ESI): In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺. We expect a strong signal at m/z 152.0435 (C₄H₅F₃N₃⁺). This peak confirms the molecular weight of the compound.

-

Fragmentation Analysis (MS/MS): To confirm the structure, fragmentation (MS/MS) of the parent ion (m/z 152) can be performed. The fragmentation pattern provides evidence for the different substructures. Pyrazole fragmentation can be complex, but some losses are predictable.[14][15]

Predicted Key Fragments and Their Origin:

| m/z (Nominal) | Proposed Formula | Origin / Loss | Structural Significance |

| 152 | [C₄H₅F₃N₃]⁺ | [M+H]⁺ (Parent Ion) | Confirms Molecular Weight |

| 132 | [C₄H₂F₃N₂]⁺ | Loss of NH₃ | Loss of the amine group |

| 83 | [C₃H₄N₂]⁺ | Loss of CF₃ radical from M⁺˙ (in EI) or a complex rearrangement | Confirms presence of CF₃ group |

| 82 | [C₃H₂N₂]⁺˙ | Loss of H and CF₃ | Confirms presence of CF₃ group |

| 69 | [CF₃]⁺ | CF₃ cation | Direct evidence of the trifluoromethyl group |

The observation of the correct protonated molecular ion at m/z 152 is the most critical piece of data. Subsequent MS/MS experiments revealing fragments corresponding to the loss of ammonia or fragments related to the trifluoromethyl group (e.g., a neutral loss of 69 Da) would provide unequivocal confirmation of the assigned structure.

Conclusion

The structural elucidation of this compound is straightforward when approached with a systematic combination of FT-IR and mass spectrometry. FT-IR serves as a rapid and reliable method to confirm the presence of the key functional groups—the primary amine and the trifluoromethyl moiety. Mass spectrometry, particularly LC-ESI-MS, provides definitive molecular weight information and, through fragmentation analysis, confirms the connectivity of the core pyrazole scaffold. Together, these two techniques form a self-validating system, providing the high-confidence data required by researchers, scientists, and drug development professionals to advance their work.

References

- 1. Buy this compound (EVT-3553898) | 1028843-19-7 [evitachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. organomation.com [organomation.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. biocompare.com [biocompare.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

Abstract: Pyrazole scaffolds are cornerstones in medicinal chemistry and drug development, largely due to their diverse biological activities and synthetic versatility. A critical, yet often complex, aspect of their chemistry is tautomerism, a phenomenon that dictates molecular properties such as receptor binding affinity, solubility, and metabolic stability. This guide provides an in-depth technical exploration of the tautomeric landscape of 5-(trifluoromethyl)-1H-pyrazol-3-amine, a molecule featuring competing electronic influences from a potent electron-donating group (amine) and a powerful electron-withdrawing group (trifluoromethyl). We will dissect the structural possibilities, present validated experimental and computational protocols for their investigation, and discuss the implications of the tautomeric preference in the context of pharmaceutical research.

The Significance of Tautomerism in Pyrazole-Based Drug Candidates

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design.[1][2][3] For heterocyclic compounds like pyrazoles, annular prototropic tautomerism—the migration of a proton between the two ring nitrogen atoms—is the most prevalent form.[2][4] This seemingly subtle shift can dramatically alter a molecule's physicochemical properties:

-

Receptor Interaction: The hydrogen bond donor/acceptor pattern is changed, which can fundamentally alter the molecule's binding mode and affinity to a biological target.

-

pKa and Lipophilicity: The position of the proton influences the molecule's acidity/basicity and its partition coefficient (LogP), affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Chemical Reactivity: The tautomeric form present can dictate the regioselectivity of further synthetic transformations.[2]

The presence of multiple tautomers can also pose challenges for intellectual property and regulatory affairs, as different forms might be claimed in separate patents or exhibit distinct toxicological profiles.[5][6] Therefore, a comprehensive understanding and characterization of the dominant tautomeric form(s) of a drug candidate are not merely academic exercises but critical components of a robust drug development program.

Tautomeric Landscape of this compound

The subject of our investigation, this compound, presents a classic case of competing substituent effects on the pyrazole ring. The amine (-NH₂) group at the C3 position is a strong electron-donating group (EDG), while the trifluoromethyl (-CF₃) group at the C5 position is a potent electron-withdrawing group (EWG). This substitution pattern gives rise to two primary annular tautomers and, potentially, less stable amino-imino tautomers.

Annular Tautomers

The principal equilibrium involves the migration of the N-H proton between N1 and N2 of the pyrazole ring. This results in two distinct and non-equivalent structures:

-

Tautomer I: 3-Amino-5-(trifluoromethyl)-1H-pyrazole: The proton resides on the nitrogen atom (N1) adjacent to the amine-substituted carbon (C3).

-

Tautomer II: 5-Amino-3-(trifluoromethyl)-1H-pyrazole: The proton resides on the nitrogen atom (N1) adjacent to the trifluoromethyl-substituted carbon (C3).

The relative stability of these two forms is dictated by the electronic push-pull nature of the substituents. General principles suggest that electron-donating groups like -NH₂ tend to stabilize the tautomer where the proton is on the adjacent nitrogen (favoring Tautomer I).[4][7] Conversely, electron-withdrawing groups are reported to favor the tautomer where the EWG is at the C3 position (favoring Tautomer II).[7][8] Computational and experimental studies on related pyrazoles have shown that the tautomer with the CF₃ group at the C3 position exhibits higher stability.[7] This suggests that Tautomer II is likely the thermodynamically preferred form , though the equilibrium can be influenced by solvent, temperature, and solid-state packing forces.

Caption: Annular tautomeric equilibrium of the title compound.

Amino-Imino Tautomers

While less common for simple aminopyrazoles, the possibility of tautomerism involving the exocyclic amine group should be considered. This would involve a proton shift from the amine nitrogen to a ring nitrogen, forming an imino species. These forms are generally significantly higher in energy and are unlikely to be present in appreciable concentrations under normal conditions but can be computationally evaluated for completeness.

Computational Investigation of Tautomer Stability

Density Functional Theory (DFT) is a powerful and widely adopted computational tool for accurately predicting the relative stabilities of tautomers.[9][10] By calculating the electronic energy (E), enthalpy (H), and Gibbs free energy (G) of optimized geometries, we can determine the thermodynamic preference for each tautomer in the gas phase and in various solvent environments using a Polarizable Continuum Model (PCM).[11]

Rationale for Method Selection

The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a robust balance of computational efficiency and accuracy for this class of molecules, having been successfully applied in numerous studies of pyrazole tautomerism.[4][7][12] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on nitrogen atoms, and polarization functions (d,p) are necessary for capturing the correct molecular geometries.

Detailed Computational Protocol (DFT)

-

Structure Generation: Build the 3D structures of Tautomer I and Tautomer II using a molecular editor (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer without constraints.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Keywords: Opt Freq (to both optimize the geometry and perform a frequency calculation).

-

-

Verification of Minima: Confirm that the optimizations have converged to true energy minima by checking for the absence of imaginary frequencies in the output of the frequency calculation.

-

Energy Calculation: Extract the final electronic energies (E), enthalpies (H), and Gibbs free energies (G) from the output files.

-

Solvent Effects (Optional but Recommended): Repeat steps 2-4 incorporating a PCM to simulate a solvent environment (e.g., DMSO, water).

-

Keywords: SCRF=(PCM, Solvent=DMSO).

-

-

Data Analysis: Calculate the relative energies (ΔE, ΔG) between the tautomers. The tautomer with the lower energy is the more stable form.

Caption: Workflow for DFT-based tautomer stability analysis.

Expected Quantitative Data

The calculations are expected to yield a clear energy difference between the two tautomers.

| Tautomer | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

| Tautomer I (3-Amino-5-trifluoromethyl) | Value | Value |

| Tautomer II (5-Amino-3-trifluoromethyl) | 0.00 (Reference) | 0.00 (Reference) |

| (Note: Hypothetical data presented for illustrative purposes. Tautomer II is set as the reference based on literature predictions.) |

Experimental Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for studying tautomeric equilibria in solution.[1][13] By analyzing chemical shifts, particularly of the pyrazole ring carbons (C3 and C5), one can unequivocally identify the dominant tautomer, provided the rate of interconversion is slow on the NMR timescale.[7][14]

The Principle of NMR in Tautomer Analysis

The chemical environment of each nucleus in Tautomer I is different from that in Tautomer II. This leads to distinct sets of NMR signals for each form.

-

Slow Exchange: At low temperatures, the proton exchange between N1 and N2 can be slowed sufficiently to observe sharp, separate signals for both tautomers present in solution. The ratio of the tautomers can be determined by integrating their respective signals.[15]

-

Fast Exchange: At room temperature, the proton exchange is often rapid, resulting in a single, time-averaged set of signals. The observed chemical shifts of C3 and C5 will be a weighted average of their shifts in the individual tautomers. While this confirms a dynamic equilibrium, it does not immediately identify the major tautomer without reference compounds.

Detailed Experimental Protocol (NMR)

-

Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈) in an NMR tube. DMSO-d₆ is often a good starting point as its hydrogen-bond accepting nature can help slow proton exchange.[7]

-

Acquire Room Temperature Spectra: Record standard ¹H and ¹³C{¹H} spectra at ambient temperature (e.g., 298 K). Note the chemical shifts and look for any signal broadening at C3 and C5, which is indicative of fast exchange.[7]

-

Low-Temperature Analysis (Crucial Step): Place the sample in the NMR spectrometer and lower the temperature incrementally (e.g., in 10-20 K steps, from 298 K down to ~200 K or the solvent's freezing point).

-

Monitor Spectral Changes: Acquire a ¹³C{¹H} spectrum at each temperature step. Observe the signals for the pyrazole ring carbons. As the exchange slows, you expect to see the single averaged C3/C5 peak decoalesce and resolve into two distinct sets of signals corresponding to the major and minor tautomers.

-

Signal Assignment and Quantification: Assign the signals to Tautomer I and Tautomer II based on known substituent effects on ¹³C chemical shifts. Quantify the equilibrium constant (KT) by integrating the signals of the resolved tautomers.

-

¹⁵N NMR (Optional): If available, ¹⁵N NMR can provide unambiguous evidence. The "pyridine-like" doubly-bonded nitrogen and the "pyrrole-like" N-H nitrogen have vastly different chemical shifts (~100-150 ppm difference), allowing for clear identification of the proton's location.[16]

Caption: Experimental workflow for NMR analysis of tautomerism.

Corroborative Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can be a valuable secondary technique, particularly for assessing how the tautomeric equilibrium shifts in response to changes in the solvent environment.[17][18] While it doesn't provide the direct structural detail of NMR, it is a fast and sensitive method for detecting changes in the predominant electronic structure of the molecule.

Principle and Rationale

The two tautomers have different conjugated π-systems and will therefore exhibit different absorption maxima (λmax). By measuring the spectrum in a series of solvents with varying polarity and hydrogen-bonding capability (e.g., n-hexane, chloroform, ethanol, water), any shift in the equilibrium will be observed as a change in the λmax or the appearance/disappearance of absorption bands.[19][20] For instance, polar protic solvents that can hydrogen-bond with the solute may stabilize one tautomer over the other, leading to a measurable spectral shift compared to a non-polar solvent.[18]

Experimental Protocol (UV-Vis)

-

Prepare Stock Solution: Create a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., ethanol).

-

Prepare Dilutions: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Acquire Spectra: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Analyze Data: Compare the λmax values and overall spectral shapes across the different solvents. A significant solvatochromic shift is indicative of a change in the tautomeric equilibrium or strong solute-solvent interactions influencing the electronic structure of a single dominant tautomer.

Synthesis and Implications for Drug Development

The analysis of the tautomeric equilibrium of this compound provides critical insights for medicinal chemists. The predominance of a single tautomer, likely 5-amino-3-(trifluoromethyl)-1H-pyrazole (Tautomer II) , simplifies structure-activity relationship (SAR) studies. This knowledge is crucial for:

-

Computational Modeling: Using the correct, lowest-energy tautomer in molecular docking and virtual screening experiments is essential for obtaining meaningful and predictive results.

-

Bioisosteric Replacement: Understanding the electronic and steric profile of the dominant tautomer allows for the rational design of bioisosteres.

-

Synthetic Strategy: Knowledge of the tautomeric form influences the regioselectivity of N-alkylation or other derivatization reactions, enabling more efficient synthesis of analogs.

References

- 1. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tautomerism in large databases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Density functional theory ( DFT ) studies of the stability of tautomers and equilibrium constants of cyanuric acid ( CA ) in different solvents | Semantic Scholar [semanticscholar.org]

- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. rsc.org [rsc.org]

- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 16. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 19. asianpubs.org [asianpubs.org]

- 20. cris.unibo.it [cris.unibo.it]

A Technical Guide to 5-(Trifluoromethyl)-1H-pyrazol-3-amine: Sourcing, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Pyrazole Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby enhancing binding affinity to biological targets.[1] Within this context, 5-(trifluoromethyl)-1H-pyrazol-3-amine has emerged as a critical building block for the synthesis of a diverse range of biologically active compounds. Its unique arrangement of a trifluoromethyl group, a pyrazole core, and an amino functionality provides a versatile platform for the construction of complex molecules, particularly kinase inhibitors.[2][3] This guide offers an in-depth technical overview of this compound, covering its commercial availability, practical synthetic routes, and its application in the development of novel therapeutics.

Physicochemical Properties

This compound is typically a white solid at room temperature.[1] It is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1]

| Property | Value | Source |

| Molecular Formula | C4H4F3N3 | [1] |

| Molecular Weight | 151.09 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in DMSO, ethanol | [1] |

Commercial Availability and Supplier Evaluation

A reliable supply of high-purity starting materials is the cornerstone of any successful research and development program. This compound is commercially available from a number of suppliers, catering to both small-scale research and larger-scale development needs. When selecting a supplier, researchers should consider not only the cost but also the purity of the compound, the consistency of quality between batches, and the availability of larger quantities for scale-up.

Table of Representative Suppliers:

| Supplier | Purity | Available Quantities | Notes |

| EvitaChem | Not specified | Inquire | Research use only |

| BLDpharm | ≥95% (for derivatives) | Grams to Kilograms | Offers various derivatives |

| ChemScene | ≥95% (for derivatives) | Milligrams to Grams | Focus on bioactive molecules |

| ChemicalBook | Varies by supplier | Milligrams to Kilograms | Marketplace with multiple vendors |

Supplier Selection Workflow:

Caption: A decision workflow for the strategic sourcing of this compound.

Synthesis of this compound: A Practical Approach

The most common and practical method for the synthesis of this compound is through the cyclocondensation of a trifluoromethyl-containing 1,3-dielectrophile with a hydrazine source.[4] This approach is highly versatile and can be adapted to produce a wide range of substituted pyrazoles.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

This protocol is adapted from established literature procedures for the synthesis of trifluoromethyl-substituted pyrazoles.[5][6]

Materials:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Hydrazine hydrate

-

Ethanol, anhydrous

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) in anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanism of Cyclocondensation:

The reaction proceeds through an initial Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[4][7]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. The amino group provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate potency and selectivity.

Case Study: Acrizanib (LHA510) - A VEGFR-2 Inhibitor

A prominent example of the utility of this scaffold is in the discovery of Acrizanib, a potent VEGFR-2 inhibitor developed for the topical treatment of neovascular age-related macular degeneration.[8] The synthesis of Acrizanib utilizes N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) as a key intermediate.[8]

Signaling Pathway Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway by Acrizanib.

The trifluoromethyl group on the pyrazole ring of Acrizanib is crucial for its high potency and favorable pharmacokinetic profile. This example underscores the strategic value of this compound as a starting material for the development of targeted therapies.

Conclusion

This compound is a high-value building block for researchers and drug development professionals. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible and versatile tool for the construction of novel bioactive molecules. The demonstrated success of this scaffold in the development of potent kinase inhibitors like Acrizanib highlights its significant potential for future drug discovery efforts. A thorough understanding of its sourcing, synthesis, and chemical properties is essential for leveraging its full potential in the quest for new and improved therapeutics.

References

- 1. Buy this compound (EVT-3553898) | 1028843-19-7 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Regioselective Synthesis of 3-Amino-5-(Trifluoromethyl)pyrazoles: An Application Guide for Medicinal Chemistry

Introduction: The Significance of 3-Amino-5-(Trifluoromethyl)pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in modern drug design.[1] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Furthermore, the presence of an amino group provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

This application note provides a detailed guide for the regioselective synthesis of 3-amino-5-(trifluoromethyl)pyrazoles, a class of compounds with significant potential in the development of novel therapeutics, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[2][4][5] We will delve into the underlying principles of the synthetic strategy, provide a robust, step-by-step protocol, and discuss the critical parameters that ensure high regioselectivity and yield.

Strategic Approach to Regioselectivity

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a powerful and versatile method for constructing the pyrazole ring.[6] However, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the reaction can lead to a mixture of regioisomers.[7][8] To achieve the desired 3-amino-5-(trifluoromethyl)pyrazole, a careful selection of starting materials is paramount.

The key to regioselectivity in this synthesis lies in the differential reactivity of the two carbonyl groups of the β-ketoester with the hydrazine derivative. The more electrophilic ketone is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

Key Synthetic Precursors:

-

4,4,4-Trifluoro-1-(aryl/alkyl)-butane-1,3-dione: The trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon, making it the primary site of nucleophilic attack.

-

Aminoguanidine or Hydrazinecarboximidamide: This reagent provides the necessary hydrazine moiety for cyclization and the precursor to the 3-amino group.

Reaction Mechanism: A Stepwise Approach to Regioselectivity

The regioselective formation of 3-amino-5-(trifluoromethyl)pyrazoles proceeds through a well-defined reaction pathway. The following diagram illustrates the key steps involved in the cyclocondensation reaction.

Caption: Reaction mechanism for the regioselective synthesis of 3-amino-5-(trifluoromethyl)pyrazoles.

Experimental Protocol: Synthesis of 3-Amino-5-(trifluoromethyl)pyrazole

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3-amino-5-(trifluoromethyl)pyrazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 216.16 | ≥98% | Sigma-Aldrich |

| Aminoguanidine hydrochloride | 110.55 | ≥98% | Sigma-Aldrich |

| Sodium acetate | 82.03 | ≥99% | Fisher Scientific |

| Ethanol (absolute) | 46.07 | ≥99.5% | VWR Chemicals |

| Deionized water | 18.02 | - | In-house |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (10.8 g, 50 mmol) in absolute ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add aminoguanidine hydrochloride (5.53 g, 50 mmol) and sodium acetate (4.10 g, 50 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent. The disappearance of the starting β-dicarbonyl compound indicates the completion of the reaction.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

To the resulting residue, add deionized water (100 mL) and stir for 30 minutes to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 20 mL).

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure 3-amino-5-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram: From Synthesis to Characterization

The following diagram outlines the general workflow for the synthesis and analysis of 3-amino-5-(trifluoromethyl)pyrazoles.

Caption: General experimental workflow for the synthesis of 3-amino-5-(trifluoromethyl)pyrazoles.

Troubleshooting and Key Considerations

-

Regioisomer Formation: While the described method is highly regioselective, the formation of minor regioisomers can occur. Careful control of reaction temperature and stoichiometry is crucial. Analysis of the crude product by ¹H NMR can help quantify the isomeric ratio.

-

Reaction Time: The optimal reaction time may vary depending on the specific substrates used. Regular monitoring by TLC is recommended to avoid prolonged heating, which could lead to side product formation.

-

Purity of Starting Materials: The use of high-purity starting materials is essential for obtaining a clean product and high yields.

Conclusion

The regioselective synthesis of 3-amino-5-(trifluoromethyl)pyrazoles is a robust and scalable process that provides access to a valuable class of compounds for drug discovery. By leveraging the principles of differential electrophilicity and nucleophilicity, this method allows for the controlled construction of the desired pyrazole scaffold. The detailed protocol and workflow provided in this application note serve as a practical guide for researchers in medicinal chemistry and organic synthesis, enabling the efficient production of these promising molecules for further biological evaluation.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]